Ethyl 6-tert-butyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-TERT-BUTYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ETHYL 6-TERT-BUTYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline and benzothiophene rings, followed by their coupling. Common synthetic routes may involve:
Formation of Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of Benzothiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Coupling Reactions: The quinoline and benzothiophene intermediates are then coupled using reagents such as palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.
Chemical Reactions Analysis
ETHYL 6-TERT-BUTYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Scientific Research Applications
ETHYL 6-TERT-BUTYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 6-TERT-BUTYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
ETHYL 6-TERT-BUTYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl Acrylate: Used in polymer synthesis.
Properties
Molecular Formula |
C32H34N2O3S |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-[[2-(2-methylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C32H34N2O3S/c1-6-37-31(36)28-23-16-15-20(32(3,4)5)17-27(23)38-30(28)34-29(35)24-18-26(21-12-8-7-11-19(21)2)33-25-14-10-9-13-22(24)25/h7-14,18,20H,6,15-17H2,1-5H3,(H,34,35) |
InChI Key |
LIMJABUSDTUDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5C |
Origin of Product |
United States |
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